![molecular formula C14H12O4 B2815282 5-(Benzyloxy)-2-hydroxybenzoic acid CAS No. 16094-44-3](/img/structure/B2815282.png)
5-(Benzyloxy)-2-hydroxybenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzyloxy compounds often involves reactions with benzyloxyacetone, an α-substituted acetone . The reaction can involve a direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diastereoisomer . The completion of the reaction can be checked by techniques like TLC .
Chemical Reactions Analysis
The chemical reactions involving benzyloxy compounds can be diverse. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents, which can include benzyloxy compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can potentially be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Drug Development
“5-(Benzyloxy)-2-hydroxybenzoic acid” could be used in drug development. Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.
Enzyme Studies
The compound could be used in enzyme studies. Its complex structure could potentially interact with various enzymes, providing valuable insights into their function and mechanism.
Peptide Synthesis
“5-(Benzyloxy)-2-hydroxybenzoic acid” could be used in peptide synthesis. Peptide synthesis is a fundamental process in biochemistry, and this compound could potentially play a role in the synthesis of new peptides.
Analytical Chemistry
The compound could potentially be used in analytical chemistry . For example, it could be used in the preparation of samples for analysis .
Material Science
The compound could potentially be used in material science . For example, it could be used in the synthesis of new materials with unique properties .
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds often target enzymes or receptors in the body, altering their function .
Mode of Action
Benzyloxy compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function .
Biochemical Pathways
Benzyloxy compounds are often involved in various biochemical reactions, including oxidation-reduction processes . They may also participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted via the kidneys .
Result of Action
Benzyloxy compounds can often alter the function of their target enzymes or receptors, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
properties
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNERJPORNFOLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-hydroxybenzoic acid |
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